6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine
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Overview
Description
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine typically involves multiple steps, starting from readily available purine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated purines under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated purines can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine involves its interaction with specific molecular targetsThe exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-iodopurine
- 6-Chloro-2-(trifluoromethyl)-purine
Uniqueness
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct physicochemical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11ClF2N4 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-7-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H11ClF2N4/c1-5(2)3-17-4-14-9-6(17)7(11)15-10(16-9)8(12)13/h4-5,8H,3H2,1-2H3 |
InChI Key |
KMRRHAZRIOADDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origin of Product |
United States |
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